Cas no 1511292-06-0 (methyl 2-amino-2-cyclobutylacetate hcl)

methyl 2-amino-2-cyclobutylacetate hcl Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-2-cyclobutylacetate
- methyl (2S)-2-amino-2-cyclobutylacetate
- METHYL (2R)-2-AMINO-2-CYCLOBUTYLACETATE
- methyl 2-amino-2-cyclobutylacetate hcl
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- MDL: MFCD23914189
- Inchi: 1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3
- InChI Key: WPMQPLHPHZACOB-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1CCC1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 132
- Topological Polar Surface Area: 52.3
methyl 2-amino-2-cyclobutylacetate hcl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1068840-5.0g |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 95.0% | 5.0g |
$485.0 | 2025-02-21 | |
TRC | M292261-500mg |
methyl 2-amino-2-cyclobutylacetate hcl |
1511292-06-0 | 500mg |
$ 95.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1000529-5g |
Methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 95% | 5g |
$1250 | 2024-08-02 | |
Enamine | EN300-1068840-1.0g |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 95.0% | 1.0g |
$127.0 | 2025-02-21 | |
Enamine | EN300-1068840-5g |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 95% | 5g |
$1469.0 | 2023-10-28 | |
1PlusChem | 1P01DVXD-500mg |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 97% | 500mg |
$213.00 | 2024-06-20 | |
1PlusChem | 1P01DVXD-1g |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 97% | 1g |
$306.00 | 2024-06-20 | |
Aaron | AR01DW5P-250mg |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 97% | 250mg |
$163.00 | 2023-12-15 | |
Enamine | EN300-1068840-1g |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 95% | 1g |
$468.0 | 2023-10-28 | |
Enamine | EN300-1068840-10g |
methyl 2-amino-2-cyclobutylacetate |
1511292-06-0 | 95% | 10g |
$2719.0 | 2023-10-28 |
methyl 2-amino-2-cyclobutylacetate hcl Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on methyl 2-amino-2-cyclobutylacetate hcl
Comprehensive Overview of Methyl 2-amino-2-cyclobutylacetate HCl (CAS No. 1511292-06-0)
Methyl 2-amino-2-cyclobutylacetate HCl (CAS No. 1511292-06-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring a cyclobutyl ring and an amino group, is widely utilized in synthetic chemistry for the development of novel drug candidates and bioactive molecules. Its unique structure, combining a cyclobutane scaffold with an ester functionality, makes it a valuable intermediate in medicinal chemistry.
The compound's CAS number 1511292-06-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global databases. Recent trends in organic synthesis highlight the growing demand for cyclobutyl-containing compounds, driven by their potential in targeting rigid molecular architectures. This aligns with the increasing interest in small-ring systems for drug design, as they often exhibit enhanced metabolic stability and binding affinity.
In the context of current research hotspots, methyl 2-amino-2-cyclobutylacetate HCl is frequently discussed in relation to peptide mimetics and conformationally restricted analogs. Its amino acid-like structure makes it particularly relevant for projects involving protease inhibitors or GPCR-targeted therapies—topics that dominate recent publications in Journal of Medicinal Chemistry and ACS Medicinal Chemistry Letters. Researchers are actively exploring its utility in stereoselective synthesis, where the chiral center at the 2-position offers opportunities for asymmetric transformations.
From a technical perspective, the hydrochloride salt form of this compound improves solubility in aqueous systems—a property highly valued in high-throughput screening applications. Analytical methods for 1511292-06-0 typically employ HPLC-UV and LC-MS techniques, with particular attention to enantiomeric purity when used in chiral synthesis. The methyl ester moiety provides strategic advantages in prodrug development, a trending topic in ADME optimization studies.
Environmental and safety considerations for methyl 2-amino-2-cyclobutylacetate HCl follow standard laboratory protocols for amino acid derivatives. While not classified as hazardous under major regulatory frameworks, proper handling of hydrochloride salts requires standard PPE measures. The compound's stability profile has been documented in several pharmaceutical excipient compatibility studies, showing excellent performance in solid-state formulations—a key consideration for modern drug delivery systems.
Commercial availability of CAS 1511292-06-0 has expanded significantly since 2020, reflecting its growing importance in fragment-based drug discovery (FBDD). Suppliers often highlight its application in DNA-encoded library (DEL) synthesis, where the cyclobutyl constraint provides valuable three-dimensional diversity. Current price trends indicate stable demand from contract research organizations (CROs) specializing in kinase inhibitor development.
Future research directions for this compound may explore its potential in bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs) where stable linker technologies are crucial. The 1511292-06-0 scaffold also shows promise in macrocyclization strategies, an area gaining traction in peptidomimetic drug design. As synthetic methodologies advance, particularly in flow chemistry applications, production scalability of such constrained building blocks will likely improve.
For researchers investigating structure-activity relationships (SAR), the methyl 2-amino-2-cyclobutylacetate core offers valuable insights into steric effects and ring strain contributions to biological activity. Several recent patents reference this compound in claims regarding allosteric modulator development, particularly for CNS targets. Its appearance in FDA-approved drug retro-synthetic analyses further validates its importance in modern pharmaceutical innovation.
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